molecular formula C20H16F3N5O4 B5169382 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline

5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline

Cat. No. B5169382
M. Wt: 447.4 g/mol
InChI Key: CGXQOTXBPZKVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline, also known as NTPQ, is a synthetic compound that belongs to the quinoline family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline involves its ability to interact with various biological targets in the body. It has been shown to inhibit the activity of certain enzymes and receptors, which can lead to the modulation of various physiological processes. Additionally, 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline has been shown to have antimicrobial and antiviral activity, which is believed to be due to its ability to disrupt the function of certain biological targets in microorganisms.
Biochemical and Physiological Effects:
5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline has been shown to have various biochemical and physiological effects in the body. It has been shown to modulate the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways and physiological processes. Additionally, 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline has been shown to have antimicrobial and antiviral activity, which can help to prevent the growth and spread of certain microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline in lab experiments is its ability to interact with various biological targets in the body. This makes it a useful tool for studying various physiological processes and pathways. Additionally, 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline has been shown to have antimicrobial and antiviral activity, which can be useful in studying the effects of microorganisms on the body.
One of the limitations of using 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments. Additionally, the synthesis of 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline can be complex and time-consuming, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline. One area of research is the development of 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline-based drugs for the treatment of various diseases, including cancer and infectious diseases. Additionally, the use of 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline as a tool for studying various biological targets and pathways is an area of ongoing research. Finally, the synthesis of 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline and its derivatives is an area of research aimed at improving the efficiency and scalability of the synthesis process.

Synthesis Methods

The synthesis of 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline involves a series of chemical reactions that can be performed in a laboratory setting. The starting material for the synthesis is 8-nitroquinoline, which undergoes a series of reactions with various reagents to produce the final product. One of the commonly used methods for the synthesis of 5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline involves the reaction of 8-nitroquinoline with 4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazine in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and viral infections. In pharmacology, it has been studied for its ability to interact with various biological targets, such as enzymes, receptors, and ion channels. In biochemistry, it has been used as a tool to study various biochemical pathways and processes.

properties

IUPAC Name

5-nitro-8-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N5O4/c21-20(22,23)13-3-4-16(18(12-13)28(31)32)25-8-10-26(11-9-25)17-6-5-15(27(29)30)14-2-1-7-24-19(14)17/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXQOTXBPZKVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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